molecular formula C25H19ClN6OS B12717113 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(2-ethoxyphenyl)- CAS No. 109322-24-9

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(2-ethoxyphenyl)-

Cat. No.: B12717113
CAS No.: 109322-24-9
M. Wt: 487.0 g/mol
InChI Key: JICGDHXOZKBLIC-UHFFFAOYSA-N
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Description

The compound 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(2-ethoxyphenyl)- is a triazole-thione derivative characterized by:

  • A 2-ethoxyphenyl substituent at position 4 of the triazole ring.
  • A 2-chloro-indoloquinoxalinylmethyl group at position 3.

Properties

CAS No.

109322-24-9

Molecular Formula

C25H19ClN6OS

Molecular Weight

487.0 g/mol

IUPAC Name

3-[(2-chloroindolo[2,3-b]quinoxalin-6-yl)methyl]-4-(2-ethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C25H19ClN6OS/c1-2-33-21-10-6-5-9-20(21)32-22(29-30-25(32)34)14-31-19-8-4-3-7-16(19)23-24(31)28-17-12-11-15(26)13-18(17)27-23/h3-13H,2,14H2,1H3,(H,30,34)

InChI Key

JICGDHXOZKBLIC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2C(=NNC2=S)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(2-ethoxyphenyl)- typically involves multi-step organic reactions. The general synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions. Common reagents used in this step include hydrazine derivatives and carbon disulfide.

    Introduction of the Indoloquinoxaline Moiety: The indoloquinoxaline moiety is introduced through a condensation reaction between an indole derivative and a quinoxaline derivative. This step often requires the use of strong acids or bases as catalysts.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached to the triazole ring through a nucleophilic substitution reaction. This step typically involves the use of ethoxyphenyl halides and a suitable base.

Industrial Production Methods

Industrial production of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(2-ethoxyphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Reactivity of the Triazole-Thione Moiety

The thione group and triazole ring drive the compound’s reactivity:

  • Nucleophilic substitution : The thione sulfur can act as a nucleophile, reacting with electrophiles (e.g., alkyl halides) to form derivatives.

  • Electrophilic reactions : The triazole ring may participate in cycloaddition or substitution reactions with aromatic systems .

  • Cyclization : Triazole-thiones can undergo intramolecular cyclization, particularly when linked to aromatic systems like quinoxalines .

Table 2: Reactivity Patterns of Triazole-Thione Derivatives

Reaction TypeReaction PartnerProduct TypeExample ReactionReference
Nucleophilic substitutionElectrophiles (e.g., alkyl halides)Alkylated derivativesReaction with dimethyl carbonate
CyclizationQuinoxaline precursorsTricyclic fused compounds -triazoloquinoxalinones

Functional Group Transformations

Derivatives of the target compound often undergo functional group modifications to tailor biological activity:

  • Aminomethylation : Reaction with secondary amines and formaldehyde introduces aminomethyl groups, enhancing pharmacological profiles .

  • Hydrolysis and amidation : Hydrolysis of ester groups followed by amidation with amines (e.g., cyclohexylamine) modifies solubility and target binding .

  • Alkylation : N-alkylation using benzyl bromide or methylating agents (e.g., dimethyl sulfate) alters lipophilicity and metabolic stability .

Table 3: Functional Group Transformations

ModificationReagentsPurposeYieldReference
AminomethylationSecondary amines, formaldehydeImprove pharmacokinetics40–98%
N-alkylationDimethyl carbonate, K₂CO₃Enhance lipophilicity78%

Structural Analogues and Comparative Reactivity

Several structural analogues exhibit distinct reactivity due to substituent variations:

  • 4-Amino-1,2,4-triazole-3-thione : Contains an amino group, enabling enzyme inhibition via hydrogen bonding.

  • 5-(Phenyl)-1,2,4-triazole-3-thione : Phenyl substitution enhances antifungal activity but reduces solubility compared to the target compound.

  • Thiophene-linked triazoles : React with haloaryl isothiocyanates to form fused heterocycles, demonstrating broader chemical versatility .

Table 4: Reactivity of Structural Analogues

AnalogueKey FeatureReactivityReference
4-Amino-1,2,4-triazole-3-thioneAmino groupEnzyme inhibition
Thiophene-linked triazolesThiophene ringHalide substitution

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of 3H-1,2,4-triazole-3-thione exhibit promising anticonvulsant properties. A notable example is TP-315, which has been shown to protect against seizures induced by maximal electroshock in mice. The mechanism of action involves interactions with voltage-gated sodium channels, which are critical for neuronal excitability and seizure propagation .

Key Findings:

  • Molecular Targets : TP-315 interacts with GABA A receptors and voltage-gated sodium channels, enhancing its anticonvulsant effect .
  • Long-term Administration : Chronic administration studies on mice revealed that TP-315 did not exhibit nephrotoxic or hepatotoxic effects and maintained normal hematological parameters .
Compound Mechanism of Action Effectiveness Toxicity
TP-315Voltage-gated sodium channelsEffective in reducing seizure activityNo nephrotoxicity or hepatotoxicity observed

Antibacterial Activity

The triazole scaffold has also been extensively studied for its antibacterial properties. Various derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Research Highlights:

  • Hybrid Compounds : Studies have shown that triazole derivatives combined with existing antibiotics (e.g., ciprofloxacin) exhibit enhanced antibacterial activity compared to their parent compounds .
  • Structure-Activity Relationship (SAR) : Modifications on the triazole ring and substituents significantly influence antibacterial potency. For instance, compounds with electron-donating groups at specific positions showed improved efficacy against bacterial strains .
Derivative Target Bacteria Minimum Inhibitory Concentration (MIC) Comparison to Standard Antibiotics
Ciprofloxacin-triazole hybridsMRSA, E. coli0.046–3.11 μMMore potent than ciprofloxacin

Antidepressant Potential

Emerging studies suggest that certain 1,2,4-triazole derivatives may possess antidepressant properties. A series of 5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones have been evaluated for their ability to counteract reserpine-induced ptosis in mice.

Observations:

  • Mechanism : The antidepressant activity appears unrelated to norepinephrine uptake or monoamine oxidase inhibition but may involve other neurochemical pathways .
Compound Series Activity Assessed Key Findings
5-Aryl triazolesAntidepressantPotent antagonists of hypothermia and ptosis

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(2-ethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can interact with DNA and proteins, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Triazole-Thione Derivatives

Structural and Substituent Analysis

Table 1: Substituent Comparison
Compound Name / ID Substituents (Position 4 and 5) Key Functional Groups Molecular Weight (g/mol)
Target Compound 4-(2-ethoxyphenyl), 5-(2-chloro-indoloquinoxalinyl) Ethoxy, chloro, indoloquinoxaline ~500 (estimated)*
4-Methylphenyl analog 4-(4-methylphenyl), 5-(benzoxazolyl) Methyl, benzoxazole 385 (M+1)
4-Amino derivative 4-amino, 5-(4-chloro-2-methylphenoxymethyl) Amino, chloro, phenoxy 270.74
MBL Inhibitor IIIB 5-(2-methylphenyl) Methylphenyl ~220 (estimated)
Anticonvulsant TP-315 4-hexyl, 5-(3-chlorophenyl) Hexyl, chlorophenyl ~300 (estimated)

*Estimated based on substituent contributions.

Key Observations :

  • The 2-ethoxyphenyl group increases lipophilicity compared to smaller substituents (e.g., methyl or amino), which may influence pharmacokinetics .

Spectral and Analytical Data

Table 2: Spectroscopic Comparison
Compound / Source IR (C=S, C=N) $ ^1 \text{H-NMR} $ (Key Signals) Mass Spectrometry
Target Compound Not reported Not available Not available
4-Methylphenyl analog 1228 cm⁻¹ (C=S), 1631 cm⁻¹ (C=N) δ 9.79 (NH), 7.57–8.87 (Ar-H), 2.49 (CH3) EI-MS: 385 (M+1)
4-Amino derivative Not reported Not reported Not reported
Anticonvulsant TP-315 Not reported Not reported Not reported

Key Observations :

  • The absence of spectral data for the target compound necessitates extrapolation from analogs. For example, the C=S stretch near 1228 cm⁻¹ and C=N near 1631 cm⁻¹ are consistent across triazole-thiones .
  • The NH proton in triazole derivatives typically resonates at δ 9.5–10.0 ppm .
Table 3: Functional Comparison
Compound / Source Biological Activity Mechanism / Target
Target Compound Hypothesized anticancer/antiviral Potential DNA intercalation or protease inhibition
MBL Inhibitor IIIB Metallo-beta-lactamase inhibition Binds to L1 MBL active site
Anticonvulsant TP-315 Seizure suppression Voltage-gated sodium channel modulation
4-Amino derivative Antimicrobial (hypothesized) Unknown
PLpro Inhibitors Antiviral (SARS-CoV-2) Papain-like protease inhibition

Key Observations :

  • Unlike anticonvulsant analogs (e.g., TP-315), the target compound’s bulky substituents may limit blood-brain barrier permeability .

Biological Activity

The compound 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(2-ethoxyphenyl)- represents a unique class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring structure that is associated with various biological activities. Its specific structure includes:

  • A triazole moiety that contributes to its pharmacological effects.
  • An indoloquinoxaline component which is known for its anticancer properties.
  • An ethoxyphenyl group that may enhance solubility and bioavailability.

Antimicrobial Activity

Triazole derivatives are widely recognized for their antimicrobial properties. The compound has shown significant activity against various pathogens:

  • Antibacterial : Studies indicate that triazole derivatives exhibit potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values often lower than conventional antibiotics like vancomycin and ciprofloxacin .
PathogenMIC (μM)Reference
Staphylococcus aureus0.046
Escherichia coli2.96

Antifungal Activity

The compound's antifungal activity is attributed to its ability to inhibit ergosterol biosynthesis, crucial for fungal cell membrane integrity. It has been evaluated against various fungi with promising results .

Anticancer Activity

Research has demonstrated that triazole derivatives can inhibit cancer cell proliferation. The compound's indoloquinoxaline component is particularly noted for its ability to induce apoptosis in cancer cells .

Anticonvulsant Activity

A series of related compounds have been evaluated for anticonvulsant properties using the Maximal Electroshock (MES) test. Certain derivatives exhibited significant activity by interacting with GABA receptors .

Study 1: Antidepressant Potential

A study focusing on 5-substituted triazoles found that certain derivatives showed antidepressant-like effects in animal models. These compounds were effective antagonists of hypothermia induced by RO 4-1284 and reserpine .

Study 2: Antinociceptive Effects

In a hot plate test conducted on mice, several triazole derivatives demonstrated significant antinociceptive effects, indicating potential use in pain management .

Synthesis and Characterization

The synthesis of the compound involves several steps:

  • Formation of the triazole ring via cyclization reactions.
  • Introduction of the indoloquinoxaline moiety through nucleophilic substitution.
  • Final modifications to incorporate the ethoxyphenyl group.

Characterization techniques such as FTIR and NMR spectroscopy are employed to confirm the structural integrity of synthesized compounds .

Q & A

Basic Research Questions

Q. How can the synthesis of this triazole-thione derivative be optimized for improved yield and purity?

  • Methodological Answer : Synthesis optimization involves multi-step protocols, including:

  • Intermediate preparation : Reacting substituted benzyl halides (e.g., 3-chlorobenzyl chloride) with thiourea to form thioether intermediates under reflux in ethanol .
  • Cyclization : Acid-catalyzed cyclization (e.g., using HCl or H₂SO₄) to form the triazole core, with temperature control (70–90°C) to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol-water mixtures to isolate pure products .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for -OCH₂CH₃) and aromatic protons from the indoloquinoxaline moiety .
  • FT-IR : Identification of thione (C=S) stretches near 1250–1300 cm⁻¹ and NH stretches at 3200–3400 cm⁻¹ .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns consistent with the complex substituents .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare antimicrobial/antifungal activity (via MIC assays) of derivatives with varying substituents (e.g., chloro, ethoxy, methyl groups). For example, 3,4-dimethoxyphenyl analogs show enhanced antifungal activity due to increased lipophilicity .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, correlating electronic properties with bioactivity .

Q. What advanced analytical methods are suitable for studying tautomerism in triazole-thione systems?

  • Methodological Answer :

  • X-ray Crystallography : Resolve tautomeric forms (e.g., thione vs. thiol) in the solid state. For example, 4-phenyl-1,2,4-triazole-3-thione derivatives predominantly adopt the thione form in crystal lattices .
  • Potentiometric Titrations : Determine pKa values in non-aqueous solvents (e.g., isopropyl alcohol) using tetrabutylammonium hydroxide (TBAH) to assess tautomeric equilibria in solution .

Q. How can environmental fate studies be designed to assess this compound’s ecological impact?

  • Methodological Answer :

  • Laboratory Simulations : Evaluate hydrolysis/photolysis rates under controlled pH and UV light (e.g., OECD Guideline 111). Monitor degradation products via LC-MS .
  • Ecotoxicology Assays : Use Daphnia magna or Vibrio fischeri models to measure acute toxicity (EC₅₀). Correlate results with logP values to predict bioaccumulation potential .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported antimicrobial activity across structurally similar triazole-thiones?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., bacterial strains, inoculum size) from conflicting studies. For instance, 2,4-dimethoxyphenyl derivatives may show strain-specific activity due to efflux pump variations in S. aureus vs. E. coli .
  • Dose-Response Refinement : Conduct time-kill assays to distinguish bacteriostatic vs. bactericidal effects, which may explain variability in reported MIC values .

Experimental Design Considerations

Q. What statistical models are recommended for optimizing reaction conditions in synthesis?

  • Methodological Answer :

  • Response Surface Methodology (RSM) : Use a central composite design to model the impact of variables (temperature, catalyst concentration) on yield. For example, a 3² factorial design can identify optimal conditions for cyclization steps .

Q. How to validate the reproducibility of crystallographic data for polymorphic triazole derivatives?

  • Methodological Answer :

  • Cambridge Structural Database (CSD) Cross-Referencing : Compare unit cell parameters (e.g., space group P2₁/c) and hydrogen-bonding motifs with published analogs (e.g., CSD refcode XOPTAW) to confirm structural consistency .

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